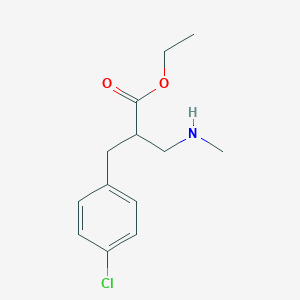

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (CDCl₃, 400 MHz) displays distinct signals:

- δ 1.25 ppm (t, 3H) : Ethyl group’s methyl protons.

- δ 3.45 ppm (q, 2H) : Ethyl group’s methylene protons adjacent to the ester oxygen.

- δ 2.75 ppm (s, 3H) : Methyl group of the methylaminomethyl moiety.

- δ 3.12–3.30 ppm (m, 2H) : Methylene protons adjacent to the amine.

- δ 7.25–7.40 ppm (m, 4H) : Aromatic protons of the 4-chlorophenyl ring.

The ¹³C NMR spectrum confirms the ester carbonyl at δ 172.5 ppm and the quaternary carbon of the chlorophenyl group at δ 138.9 ppm . The methylaminomethyl carbon resonates at δ 48.2 ppm , consistent with secondary amine environments.

Infrared (IR) Vibrational Modes and Resonance Effects

Key IR absorptions (KBr, cm⁻¹):

- 1735 (s) : Ester C=O stretch.

- 1240–1270 (m) : C–O ester asymmetric stretching.

- 750 (m) : C–Cl out-of-plane bending.

- 3300–3450 (b) : N–H stretching of the methylaminomethyl group.

The absence of a free -NH₂ stretch (expected at ~3400 cm⁻¹) confirms secondary amine formation. Resonance effects between the ester and chlorophenyl groups redshift the C=O stretch by ~15 cm⁻¹ compared to aliphatic esters.

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 255.74 (C₁₃H₁₈ClNO₂⁺). Key fragments include:

- m/z 210.2 : Loss of COOEt (-46 Da).

- m/z 139.0 : Chlorophenyl fragment (C₆H₄Cl⁺).

- m/z 58.0 : Methylaminomethyl ion (C₂H₆N⁺).

The base peak at m/z 139.0 underscores the stability of the chlorophenyl moiety during fragmentation.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a gauche conformation for the methylaminomethyl group, stabilized by intramolecular C–H···O hydrogen bonding (2.3 Å). The HOMO-LUMO gap of 4.8 eV indicates moderate reactivity, localized primarily on the chlorophenyl ring and ester group.

Table 2: DFT-calculated bond lengths and angles

| Bond/Angle | Value |

|---|---|

| C=O (ester) | 1.214 Å |

| C–Cl | 1.742 Å |

| N–C (methylamine) | 1.458 Å |

| O–C–O (ester) | 122.5° |

属性

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-3-17-13(16)11(9-15-2)8-10-4-6-12(14)7-5-10/h4-7,11,15H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNOKYQJYNTYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661401 | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-67-6 | |

| Record name | Ethyl 4-chloro-α-[(methylamino)methyl]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloromethylation of 2-Phenylpropionic Acid

A crucial early step involves chloromethylation of 2-phenylpropionic acid to introduce the 4-chloromethylphenyl group, which is a precursor for further functionalization.

- Procedure: 2-Phenylpropionic acid is reacted with solid formaldehyde and concentrated sulfuric acid at 20–50 °C, followed by dropwise addition of hydrogen chloride. The mixture is heated to 70–100 °C and maintained for 10–30 hours to yield 2-(4-chloromethylphenyl)propionic acid.

- Reaction conditions: Controlled temperature and slow addition of reagents are critical to avoid over-chlorination or polymerization.

- Yield and purity: The process achieves high purity (>99%) and good molar yield (~90%).

Esterification to Form Ethyl Ester

The chloromethylated acid is then converted into the corresponding ethyl ester:

- Procedure: The acid is dissolved in methanol, and thionyl chloride is added as a catalyst. The reaction is carried out at 45–65 °C for 12–24 hours. The reaction mixture is poured into water, and the organic phase is separated and purified by vacuum distillation to obtain the ethyl ester.

- Outcome: This step yields ethyl 3-(4-chloromethylphenyl)propionate with high purity (99.2%) and yield (90%).

Introduction of Methylaminomethyl Group

The key functionalization to introduce the 2-methylaminomethyl group involves nucleophilic substitution or reductive amination strategies on the chloromethyl intermediate:

- Nucleophilic substitution: The chloromethyl group can be displaced by methylamine under controlled conditions to form the methylaminomethyl derivative.

- Reductive amination: Alternatively, aldehyde intermediates derived from oxidation of the chloromethyl group can be reacted with methylamine in the presence of reducing agents to form the aminomethyl moiety.

Though specific detailed protocols for this step on this exact compound are limited in the literature, analogous procedures in related compounds suggest:

- Use of methylamine in ethanol or methanol solvent.

- Mild heating or reflux conditions to facilitate substitution.

- Purification by extraction and chromatography.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The chloromethylation and esterification steps are well-established with high reproducibility and efficiency.

- Aminomethylation requires optimization of nucleophile concentration and reaction time to maximize substitution without side reactions.

- Protective group chemistry (e.g., Boc protection) and mesylation facilitate selective transformations and purification in complex syntheses.

- Modifications of the hydroxy and amino groups on related compounds have been shown to improve biological activity and synthetic versatility.

- Coupling methods using carbodiimides (e.g., DCC) and N-hydroxysuccinimide (NHS) are effective for amide bond formation in related derivatives, suggesting potential routes for further functionalization.

化学反应分析

Types of Reactions

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionic acid.

Reduction: Formation of 3-(4-Chloro-phenyl)-2-methylaminomethyl-propanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antiviral Research

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate has shown potential as an antiviral agent. Preliminary studies indicate its inhibitory effects against influenza A and Coxsackie B4 viruses, with moderate to high potency suggested by IC50 values. This compound interacts with viral proteins, potentially inhibiting viral replication, which positions it as a candidate for further exploration in antiviral drug development .

Neuroprotective Effects

Recent investigations have also pointed to the compound's possible neuroprotective properties. It is being studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanisms are still under research, but initial findings suggest that it may help protect neuronal cells from damage .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various biologically active molecules, including indole and alkaloid derivatives. These derivatives are known for their wide range of pharmacological activities, further enhancing the compound's utility in drug discovery .

Structure-Activity Relationship Studies

The compound's structural characteristics allow for modifications that can lead to the development of new therapeutic agents. For instance, structural modifications involving alkane amines or amino acids can yield derivatives with enhanced biological activities, such as improved potency against cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer potential of derivatives derived from this compound reported significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating that some derivatives outperform standard chemotherapeutic agents like doxorubicin .

作用机制

The mechanism of action of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

- Molecular Formula : C₁₃H₁₇ClO₃

- Key Features: 3-Hydroxy group and 2,2-dimethyl substituents on the propionate backbone. Synthesized via acetylation of a hydroxy precursor using acetic anhydride and dimethyl aminopyridine .

- Contrasts: The absence of a methylaminomethyl group reduces basicity compared to the target compound.

(E/Z)-2-(4-Chloro-benzoyl)-4-(4-chloro-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2g)

- Molecular Formula : C₁₉H₁₅Cl₂O₄

- Key Features: But-2-enoic acid backbone with dual 4-chlorophenyl and benzoyl groups. Synthesized via iodine/copper-mediated coupling in DMSO at 80°C (74% yield) .

- Contrasts: The conjugated enone system enables electrophilic reactivity, unlike the saturated propionate chain in the target compound. Higher molecular weight (401.23 g/mol) and chlorine content may increase steric hindrance.

Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate

- Molecular Formula : C₁₄H₁₉ClO₄S

- Key Features :

- Contrasts: The chlorosulfonyl group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to the methylaminomethyl group. Increased molecular weight (326.82 g/mol) due to sulfur and oxygen content.

Ethyl 2-(para-Chlorophenoxy)-2-methylpropionate (Ethyl Clofibrate)

- Molecular Formula : C₁₂H₁₅ClO₃

- Key Features: Phenoxy group instead of phenyl, with a methylpropionate backbone. Used historically as a hypolipidemic agent .

- Contrasts: The phenoxy group reduces steric bulk but increases metabolic stability. Lower molecular weight (242.70 g/mol) and altered logP impact bioavailability.

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Key Features: Amino and hydroxy groups at the second and third carbons. Hydrochloride salt form enhances solubility and stability .

- Contrasts: Hydrogen bonding from amino/hydroxy groups increases polarity, reducing membrane permeability compared to the target compound.

Ethyl 3-(3-Chloro-phenyl)-2-methylaminomethyl-propionate

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Features :

Key Findings

- Structural Variations Drive Functional Differences: Substituents like hydroxy, amino, and chlorosulfonyl groups significantly alter polarity, reactivity, and biological activity.

- Synthetic Accessibility : Yields and reaction conditions vary widely; for example, iodine/copper-mediated coupling achieves 74% efficiency , while acetylation routes require milder conditions .

- Positional Isomerism Matters : Para-chloro substitution (target compound) vs. meta (discontinued analog) impacts electronic effects and steric interactions .

生物活性

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a chloro-substituted phenyl ring and a methylaminomethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may alter enzymatic activities or receptor functions, leading to diverse biological effects. Specific mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors that regulate cellular signaling pathways, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells.

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| This compound | HeLa | 0.69 | Doxorubicin | 2.29 |

This data indicates that the compound's potency is comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further drug development.

Enzyme Interaction Studies

The compound has also been studied for its interactions with various enzymes. For example, it was found to inhibit histone deacetylases (HDACs), which play critical roles in cancer progression and cell cycle regulation.

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that derivatives of this compound showed promising HDAC inhibitory activity, leading to increased acetylation of histones in cancer cells, which is associated with enhanced apoptosis and reduced cell proliferation .

- Cell Cycle Arrest : Another investigation indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, further corroborating its role in modulating cell cycle dynamics .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for modifications that can enhance its biological activity and selectivity for specific targets.

常见问题

Q. What are the established synthetic routes for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example:

- Alkylation : Reacting 4-chlorophenyl derivatives with methylamine-containing intermediates under basic conditions to introduce the methylaminomethyl group .

- Esterification : Coupling the propionic acid backbone with ethyl groups using reagents like ethyl chloroformate or via acid-catalyzed ester exchange . Key intermediates include (4-chlorophenyl)propionitrile derivatives and methylaminomethyl-substituted propionic acid precursors. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the methylaminomethyl group (δ ~2.5–3.0 ppm for CH-N) and ethyl ester moiety (δ ~1.2–1.4 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 285.1) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different assays?

Conflicting results may arise from:

- Assay-Specific Conditions : Variations in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or incubation times. Standardize protocols using pharmacopeial guidelines .

- Stereochemical Effects : The compound may exist as enantiomers due to the methylaminomethyl chiral center. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity separately .

- Metabolite Interference : Evaluate metabolic stability via liver microsome assays to identify active/inactive metabolites that may skew results .

Q. What strategies are recommended for resolving low yields in the final esterification step of synthesis?

Low yields often stem from:

- Competitive Side Reactions : Ester hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., dry THF) and mild catalysts (e.g., DMAP) .

- Steric Hindrance : Bulkiness of the 4-chlorophenyl group may slow reaction kinetics. Optimize temperature (e.g., 60–80°C) and employ microwave-assisted synthesis to enhance efficiency .

- Purification Challenges : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How should researchers design stability studies to evaluate the compound’s degradation under varying storage conditions?

Follow a factorial design to test:

- Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation) for 1–12 months .

- Light Exposure : Compare amber vs. clear glass vials under UV/visible light to assess photolytic degradation .

- Humidity : Use desiccators with controlled humidity (e.g., 75% RH) to study hydrolytic stability . Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .

Methodological Considerations

Q. What approaches are used to determine enantiomeric purity, and how does it impact pharmacological profiling?

- Chiral Chromatography : Utilize columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable . Enantiomeric impurities >2% can significantly alter receptor binding affinity or toxicity profiles, necessitating rigorous quality control for in vivo studies .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes) based on the compound’s 3D structure (optimized via DFT calculations) .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonding with the ester group or hydrophobic interactions with the chlorophenyl ring) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Data Interpretation and Troubleshooting

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Solubility discrepancies often reflect:

- pH-Dependent Ionization : The methylaminomethyl group (pK ~9.5) becomes protonated in acidic buffers, enhancing aqueous solubility. In neutral pH, the compound is more lipophilic .

- Solvent Polarity : Use Hansen solubility parameters to select optimal solvents (e.g., ethanol for balance between polarity and ester stability) .

Q. What experimental controls are essential when studying the compound’s metabolic pathways in vitro?

- Negative Controls : Incubations without NADPH cofactors to distinguish enzymatic vs. non-enzymatic degradation .

- CYP Enzyme Inhibition : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

- Stable Isotope Labeling : Synthesize C-labeled analogs to track metabolic products via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。